3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Lacidipine Monomethyl Ester is a chemical compound with the molecular formula C25H31NO6 and a molecular weight of 441.52 g/mol . It is a derivative of lacidipine, a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension . Lacidipine Monomethyl Ester is often used as an impurity standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacidipine Monomethyl Ester can be synthesized through various chemical reactions involving lacidipine as the starting material. One common method involves the esterification of lacidipine with methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of Lacidipine Monomethyl Ester involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Lacidipine Monomethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lacidipine Monomethyl Ester has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development and quality control of lacidipine-based medications.
Mechanism of Action
Lacidipine Monomethyl Ester, like its parent compound lacidipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure . The compound’s high lipophilicity allows it to interact with cell membranes, contributing to its prolonged duration of action .
Comparison with Similar Compounds
Lacidipine Monomethyl Ester can be compared with other dihydropyridine calcium channel blockers such as:
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
Uniqueness: Lacidipine Monomethyl Ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other dihydropyridine derivatives . Its high lipophilicity and prolonged action make it particularly effective in certain therapeutic applications .
By understanding the detailed aspects of Lacidipine Monomethyl Ester, researchers can better utilize this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13- |
InChI Key |
MQLPBBLKDRVRCO-YPKPFQOOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C |
Origin of Product |
United States |
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